

Application Notes and Protocols: Aviglycine Hydrochloride in Fruit Ripening Studies

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Compound of Interest

Compound Name: Aviglycine hydrochloride

Cat. No.: B1665844

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Audience: Researchers, scientists, and drug development professionals.

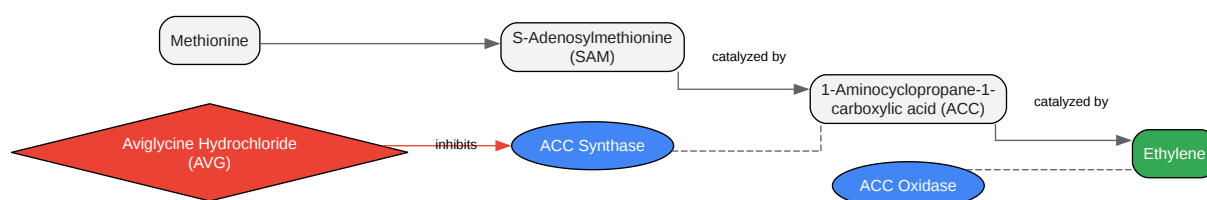
Introduction: **Aviglycine hydrochloride** (AVG), also known as aminoethoxyvinylglycine hydrochloride, is a potent inhibitor of ethylene biosynthesis in plants.[1][2] It acts by competitively inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway that converts S-adenosylmethionine (SAM) to ACC.[1][2][3] By blocking this step, AVG effectively reduces endogenous ethylene production, thereby delaying the ripening process in climacteric fruits.[1][2][4] This property makes it a valuable tool in both agricultural practices to manage harvest and in research settings to study the complex mechanisms of fruit ripening. The commercial formulation of AVG is well-known as ReTain®.[1]

These application notes provide a comprehensive overview of the use of **aviglycine hydrochloride** in fruit ripening studies, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects on various fruit quality parameters.

Mechanism of Action

Aviglycine hydrochloride's primary mode of action is the competitive inhibition of ACC synthase. This enzyme catalyzes a rate-limiting step in the biosynthesis of ethylene, the primary plant hormone responsible for initiating and coordinating the ripening process in climacteric fruits. By reducing ethylene levels, AVG delays a cascade of ripening-related events. It is important to note that AVG does not affect the plant's sensitivity to ethylene.[1]

Below is a diagram illustrating the ethylene biosynthesis pathway and the point of inhibition by **aviglycine hydrochloride**.



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Caption: Ethylene biosynthesis pathway and the inhibitory action of **Aviglycine Hydrochloride** (AVG).

Quantitative Effects of Aviglycine Hydrochloride on Fruit Ripening Parameters

The application of **aviglycine hydrochloride** has been shown to significantly impact various physicochemical properties of fruits. The following tables summarize the quantitative data from several studies on different fruits.

Table 1: Effect of Aviglycine Hydrochloride on Apple (*Malus domestica*)

Cultivar	AVG Concentration (mg/L)	Application Time	Effect on Firmness	Effect on Soluble Solids Content (SSC)	Effect on Ethylene Production	Reference
'Red Chief'	150, 300, 600	4 weeks before harvest	Increased	Decreased	Significantly decreased	[5]
'Red Delicious'	132, 264	3 weeks before harvest	Increased (by up to 18% at 5 weeks after expected harvest)	Reduced in one of two study years	Significantly reduced	[6]
'McIntosh'	150, 300, 600	Not specified	Increased	Reduced	Not specified	[7]
'Gala'	65, 130, 260	3 weeks before harvest	Maintained greater firmness	Reduced	Significantly diminished	[8]
'Hi Early Delicious' & 'Law Rome Beauty'	75, 150, 225	3-4 weeks before harvest	Maintained firmness	Reduced starch hydrolysis	Reduced	[9]

Table 2: Effect of Aviglycine Hydrochloride on Pear (*Pyrus communis*)

Cultivar	AVG Concentr ation (mg/L)	Applicati on Time	Effect on Firmness	Effect on Soluble Solids Content (SSC)	Effect on Ethylene Productio n	Referenc e
'Starkrimson'	30, 60, 120	1 week before harvest	Maintained higher firmness at 60 mg/L	Little effect	Reduced at 60 mg/L	[3]
'Huangguan'	200	1 and 2 weeks before harvest	Higher firmness	Higher SSC	Lower ethylene production rate	[2]

Table 3: Effect of Aviglycine Hydrochloride on Other Fruits

Fruit	Cultivar	AVG Concentration (mg/L)	Application Method	Effect on Firmness	Effect on Soluble Solids Content (SSC)	Other Notable Effects	Reference
Tomato	'Débora'	500, 1000, 1500	Post-harvest immersion for 5 min	Minimized decrease in firmness	Stable, increased by 1.0 °Brix at 1000 mg/L on day 28	Delayed color change, reduced respiration rate	[4]
Sweet Cherry	'0900 Ziraat'	50, 100, 150	Pre-harvest spray at straw-yellow stage	Increased	Not significant	Increased fruit size and mass, delayed maturity by 4-6 days	[10]
Plum	'President'	100, 200	Not specified	Increased rupture force (hardness)	Not specified	Not specified	[11]
Pineapple	'Tainon 18'	250, 375, 500	Triple foliar spray at 20-day intervals	Not applicable	Not applicable	Reduced natural flowering from 95.8% to 50% (at 500 mg/L)	[12]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of **aviglycine hydrochloride** in fruit ripening studies.

Protocol 1: Pre-harvest Foliar Application of Aviglycine Hydrochloride

This protocol is designed for studying the effects of AVG on ripening when applied to fruit on the plant.

Materials:

- **Aviglycine hydrochloride** (e.g., ReTain®)
- Distilled water
- Surfactant (e.g., Sylgard 309)
- Pressurized sprayer
- Personal protective equipment (gloves, goggles)

Procedure:

- Solution Preparation:
 - Calculate the required amount of AVG based on the desired concentration (e.g., 130 mg/L for apples).[\[13\]](#)
 - Dissolve the AVG powder in a small amount of distilled water and then bring it to the final volume.
 - Add a surfactant according to the manufacturer's recommendation to ensure even coverage on the fruit surface.
- Application:

- Apply the solution as a fine mist to the target trees, ensuring thorough coverage of the fruit and surrounding foliage.[10]
- Applications are typically made 1 to 4 weeks before the anticipated commercial harvest date.[5][6][9]
- Include a control group of trees sprayed only with water and the surfactant.
- Post-application:
 - Monitor environmental conditions, as high temperatures after application may affect efficacy.[6]
 - Harvest fruits at desired intervals for analysis.

Protocol 2: Post-harvest Immersion Treatment with Aviglycine Hydrochloride

This protocol is suitable for studying the effects of AVG on fruit ripening after harvest.

Materials:

- **Aviglycine hydrochloride**
- Distilled water
- Treatment containers
- Drying racks

Procedure:

- Solution Preparation:
 - Prepare AVG solutions of desired concentrations (e.g., 500, 1000, 1500 mg/L for tomatoes).[4]
- Treatment:

- Immerse the harvested fruit in the AVG solution for a specified duration (e.g., 5 minutes for tomatoes).[4]
- A control group of fruit should be immersed in distilled water.
- Post-treatment:
 - Remove the fruit from the solution and allow them to air dry on racks.
 - Store the treated and control fruit under controlled conditions (e.g., 15 ± 1 °C and $90\% \pm 1\%$ RH for tomatoes) for the duration of the experiment.[4]

Protocol 3: Measurement of Ethylene Production

This protocol describes the measurement of ethylene evolution from treated and control fruits.

Materials:

- Gas-tight containers with a septum
- Gas chromatograph (GC) equipped with a flame ionization detector (FID)
- Syringe for gas sampling

Procedure:

- Sample Incubation:
 - Place a known weight of fruit into a gas-tight container of a known volume.
 - Seal the container and incubate at a constant temperature (e.g., 20°C) for a specific period (e.g., 1-2 hours).[14][15]
- Gas Sampling:
 - After incubation, withdraw a headspace gas sample (e.g., 1 mL) from the container using a gas-tight syringe through the septum.[14]
- GC Analysis:

- Inject the gas sample into the GC.
- Quantify the ethylene concentration based on the peak area compared to a standard curve of known ethylene concentrations.
- Calculation:
 - Express ethylene production as μL or nL of ethylene per kilogram of fruit per hour ($\mu\text{L}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$ or $\text{nL}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$).

Protocol 4: Measurement of Fruit Firmness

This protocol outlines the procedure for assessing fruit firmness.

Materials:

- Penetrometer or texture analyzer with a suitable probe (e.g., Magness-Taylor probe)

Procedure:

- Sample Preparation:
 - Select fruit of uniform size and maturity.
 - On opposite sides of the equatorial region of each fruit, remove a small section of the skin. [\[2\]](#)
- Measurement:
 - Use the penetrometer to measure the force required to penetrate the flesh at the prepared points.
 - Record the firmness value, typically in Newtons (N) or pounds-force (lbf).

Protocol 5: Measurement of Soluble Solids Content (SSC)

This protocol describes the determination of SSC, an indicator of sugar content.

Materials:

- Refractometer (digital or handheld)
- Juice extractor or press
- Cheesecloth or filter paper

Procedure:

- Sample Preparation:
 - Extract juice from a wedge of the fruit.
 - Filter the juice to remove pulp and seeds.
- Measurement:
 - Place a few drops of the juice onto the prism of the refractometer.
 - Record the SSC value, typically expressed as °Brix.

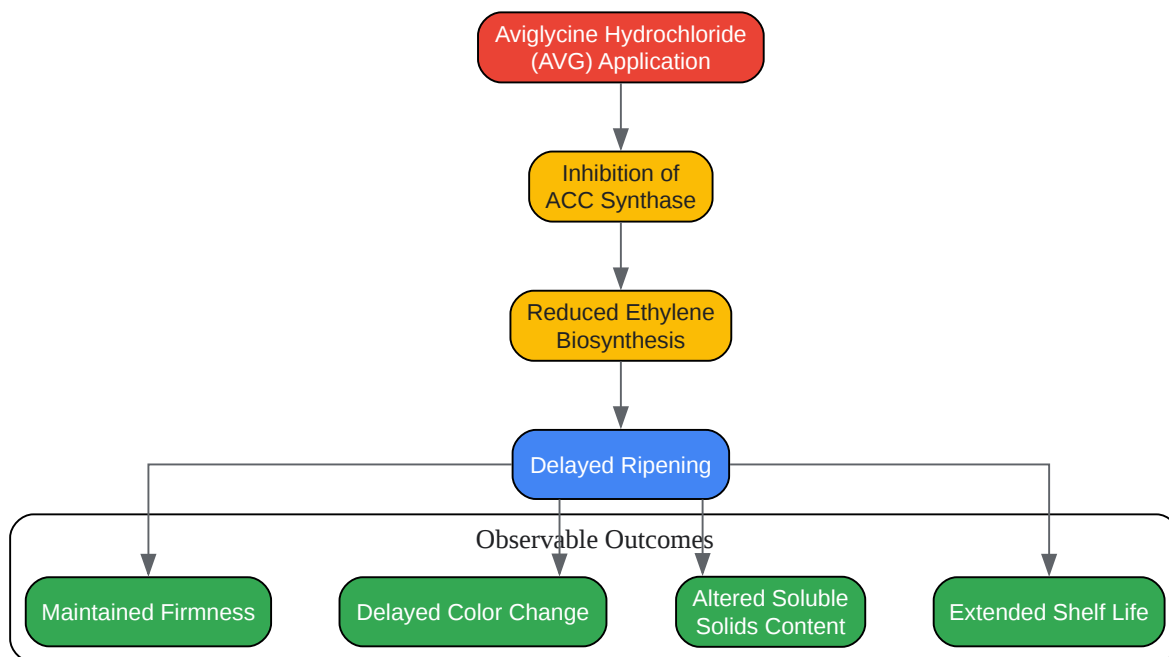
Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for an **aviglycine hydrochloride** study and the logical relationship of its effect on ripening.



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Caption: A typical experimental workflow for studying the effects of **Aviglycine Hydrochloride**.



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Caption: Logical relationship of **Aviglycine Hydrochloride**'s effect on fruit ripening.

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